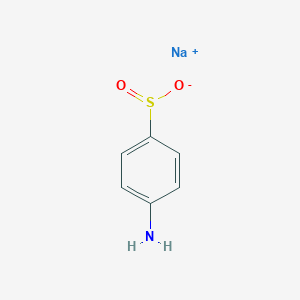

Natrium-4-Aminobenzolsulfinat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound serves as a core structure for the development of derivatives with significant biological activities, including anticonvulsant and antidiabetic properties.

Wissenschaftliche Forschungsanwendungen

Sodium;4-aminobenzenesulfinate has a wide range of scientific research applications:

Chemistry: It is used as a core structure for synthesizing various organosulfur compounds, which are valuable in different chemical reactions and processes.

Biology: The compound’s derivatives have shown significant biological activities, including anticonvulsant and antidiabetic properties.

Medicine: It is used in the development of pharmaceuticals due to its biological activities and potential therapeutic effects.

Industry: Sodium;4-aminobenzenesulfinate is used in the manufacture of azo dyes and as a pesticide for the prevention and control of wheat rust.

Wirkmechanismus

Target of Action

Sodium;4-aminobenzenesulfinate, also known as 4-aminobenzenesulfonate, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-aminobenzenesulfonate acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, 4-aminobenzenesulfonate prevents the enzyme from interacting with PABA, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, 4-aminobenzenesulfonate effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the group of drugs to which 4-aminobenzenesulfonate belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of 4-aminobenzenesulfonate’s action is the inhibition of bacterial growth . By disrupting the folic acid metabolism cycle, it prevents bacteria from synthesizing the DNA they need to replicate . This makes 4-aminobenzenesulfonate an effective bacteriostatic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sodium;4-aminobenzenesulfinate typically involves the reaction of aniline with concentrated sulfuric acid. The reaction mixture is then poured into cold water to obtain a colorless precipitate of 4-aminobenzenesulfonic acid. After cooling, filtration, and drying, 4-aminobenzenesulfonic acid is obtained .

Industrial Production Methods: In industrial settings, the production of sodium;4-aminobenzenesulfinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium;4-aminobenzenesulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond-forming reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer |

15898-44-9 |

|---|---|

Molekularformel |

C6H7NNaO2S |

Molekulargewicht |

180.18 g/mol |

IUPAC-Name |

sodium;4-aminobenzenesulfinate |

InChI |

InChI=1S/C6H7NO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,7H2,(H,8,9); |

InChI-Schlüssel |

CGIAMDBGLOWRRX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC(=CC=C1N)S(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N)S(=O)O.[Na] |

Synonyme |

p-Aminobenzenesulfinic Acid Monosodium Salt; Sodium 4-Aminobenzenesulfinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)